molecular formula C39H56O B1504985 1-Docosyloxymethylpyrene CAS No. 758723-62-5

1-Docosyloxymethylpyrene

Cat. No.: B1504985
CAS No.: 758723-62-5
M. Wt: 540.9 g/mol
InChI Key: AORQDUSSIGIZJP-UHFFFAOYSA-N
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Description

1-Docosyloxymethylpyrene is a synthetic organic compound characterized by a pyrene core structure with a docosyloxy methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Docosyloxymethylpyrene can be synthesized through a multi-step organic synthesis process. The initial step involves the preparation of pyrene, which is then functionalized with a docosyloxy group through a series of reactions including esterification and alkylation. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Docosyloxymethylpyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Docosyloxymethylpyrene has several scientific research applications, including:

  • Chemistry: Used as a fluorescent probe in analytical chemistry for detecting specific analytes.

  • Biology: Employed in biological studies to investigate cellular processes and interactions.

  • Medicine: Potential use in drug delivery systems and as a therapeutic agent.

  • Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-Docosyloxymethylpyrene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescent properties allow it to bind to target molecules, facilitating the study of biological processes and interactions.

Comparison with Similar Compounds

  • Pyrene

  • 1-Methylpyrene

  • 1-Ethoxymethylpyrene

This comprehensive overview provides a detailed understanding of 1-Docosyloxymethylpyrene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(docosoxymethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-40-32-36-28-27-35-26-25-33-23-22-24-34-29-30-37(36)39(35)38(33)34/h22-30H,2-21,31-32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQDUSSIGIZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703709
Record name 1-[(Docosyloxy)methyl]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758723-62-5
Record name 1-[(Docosyloxy)methyl]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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